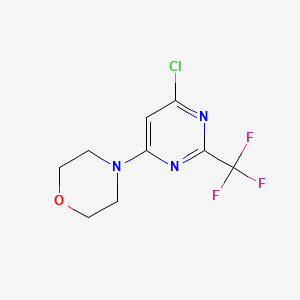

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine

Description

Properties

IUPAC Name |

4-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N3O/c10-6-5-7(16-1-3-17-4-2-16)15-8(14-6)9(11,12)13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYBNUMRYGBXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674275 | |

| Record name | 4-[6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189444-94-7 | |

| Record name | 4-[6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine typically involves the reaction of 6-chloro-2-trifluoromethylpyrimidine with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine has been explored for its potential as a pharmaceutical agent. Its structural features may enhance binding affinity to specific biological targets, making it suitable for drug development.

Case Studies:

- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties, suggesting that this morpholine derivative could be investigated for treating viral infections.

- Anticancer Properties : Preliminary studies show that fluorinated compounds can disrupt cancer cell proliferation. This compound's unique structure may contribute to similar effects.

Agrochemicals

The compound's ability to interact with biological systems positions it as a candidate for agricultural applications, particularly as a pesticide or herbicide.

Case Studies:

- Herbicidal Activity : Fluorinated pyrimidines have shown efficacy in inhibiting weed growth. This compound could be synthesized and tested for its herbicidal properties.

- Insecticidal Properties : Similar compounds have demonstrated insecticidal effects against various pests, warranting further exploration of this morpholine derivative.

Data Table: Comparison of Applications

| Application Area | Potential Uses | Case Study Insights |

|---|---|---|

| Medicinal Chemistry | Antiviral agents, anticancer drugs | Similar structures exhibit significant activity against viruses and cancer cells. |

| Agrochemicals | Herbicides, insecticides | Fluorinated derivatives show effective weed and pest control. |

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Pyrimidine Ring : Utilizing chlorinated precursors.

- Morpholine Integration : Conducting nucleophilic substitution reactions to attach the morpholine moiety.

These synthetic pathways can be optimized to enhance yield and purity, making the compound more accessible for research applications.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Morpholine Derivatives

Compound 80 : 4-(1-(2-(2-Fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine

- Structural Differences : Replaces -CF₃ with 2-fluoropyridinyl and adds a piperidine linker.

- Impact : Enhanced antimalarial activity due to fluorine’s electronegativity and pyridine’s π-stacking capability .

- Molecular Weight : 413.42 g/mol (higher due to extended substituents).

Compound 75 : 4-(1-(2-(4,4-Difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine

- Structural Differences : Substitutes -CF₃ with 4,4-difluoropiperidinyl.

- Impact : Improved solubility and target binding affinity via fluorine interactions .

VPC-14449 : 4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine

Thienopyrimidine and Pyridine Analogs

4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine

- CAS : 63894-67-7

- Structural Differences: Pyrimidine core replaced with thieno[2,3-d]pyrimidine.

4-(6-Chloropyridin-2-yl)morpholine

Sulfur-Containing Derivatives

4-(6-(((4-Chlorophenyl)sulfonyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine

- CAS : 477866-88-9

- Structural Differences : Adds a sulfonylmethyl group linked to 4-chlorophenyl.

- Impact : Sulfonyl group enhances solubility and introduces hydrogen-bonding sites .

4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine

Comparative Data Table

Research Findings and Trends

- Antimalarial Activity : Pyrimidine derivatives with fluorinated substituents (e.g., -CF₃, -F) show superior efficacy due to enhanced target binding and metabolic resistance .

- Structural Sensitivity: Minor changes (e.g., bromine position in VPC-14449) significantly alter NMR spectra and bioactivity, emphasizing the need for precise synthesis .

- Synthetic Flexibility : Suzuki-Miyaura cross-coupling enables modular substitution on the pyrimidine core, facilitating rapid analog development .

Biological Activity

4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a morpholine ring substituted with a chlorinated pyrimidine moiety. The trifluoromethyl group enhances its lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of neurotransmitter systems. Research indicates that compounds with similar structures can influence nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission and are implicated in various neurological disorders .

Key Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at nAChRs, influencing calcium influx and neurotransmitter release .

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as cholinesterases, which are critical for neurotransmitter degradation .

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Some studies suggest potential antifungal properties against strains like Candida albicans.

- Neuroprotective Effects : By modulating nAChRs, it may provide neuroprotective benefits in models of neurodegeneration.

- Anticancer Potential : Preliminary investigations indicate cytotoxic effects on various cancer cell lines.

Table 1: Pharmacokinetic Properties

| Property | Value | Reference |

|---|---|---|

| C max (µg/mL) | 592 ± 62 | |

| t½ (h) | 26.2 ± 0.9 | |

| Clearance (L/h/kg) | 1.5 ± 0.3 | |

| Oral Bioavailability (%) | 40.7% |

Table 2: Inhibitory Activity Against Cholinesterases

Case Studies

- Neuroprotective Study : A study evaluated the effects of similar pyrimidine derivatives on neuroprotection in models of Alzheimer's disease, showing that certain substitutions enhanced nAChR activation and provided protective effects against neuronal death .

- Antifungal Evaluation : In vitro studies assessed the antifungal efficacy against Candida species, revealing that derivatives exhibited MIC values significantly lower than traditional antifungals like Fluconazole, indicating promising therapeutic potential .

- Cytotoxicity Assessment : In cancer cell lines, the compound demonstrated selective cytotoxicity with IC50 values indicating significant tumor cell death while sparing normal cells, suggesting a favorable therapeutic index for further development .

Q & A

Q. What are the recommended analytical techniques for structural characterization of 4-(6-Chloro-2-trifluoromethylpyrimidin-4-yl)morpholine?

To confirm the structure and purity of the compound, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For fluorinated and chlorinated derivatives, ¹⁹F NMR is critical to verify trifluoromethyl group integrity . X-ray crystallography is particularly effective for resolving stereochemical ambiguities in morpholine-pyrimidine hybrids, as demonstrated in studies of structurally similar compounds .

Q. What synthetic methodologies are commonly employed to prepare this compound?

The compound is typically synthesized via nucleophilic substitution reactions. For example:

- Step 1 : React 6-chloro-2-trifluoromethylpyrimidin-4-amine with morpholine under basic conditions (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours.

- Step 2 : Purify the product via column chromatography (silica gel, hexane/EtOAc gradient) .

Patents highlight analogous routes for pyrimidine-morpholine derivatives, emphasizing the importance of controlling reaction stoichiometry to minimize byproducts like unsubstituted pyrimidines .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Segregate halogenated waste for specialized treatment to prevent environmental contamination .

- Emergency Measures : Ensure access to eyewash stations and emergency showers, and familiarize all personnel with evacuation routes .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound in large-scale syntheses?

Key strategies include:

- Catalyst Screening : Test palladium or copper catalysts to accelerate substitution reactions, as seen in analogous trifluoromethylpyrimidine syntheses .

- Solvent Optimization : Replace DMF with acetonitrile or toluene to improve solubility and reduce side reactions.

- In Situ Monitoring : Use HPLC or TLC to track reaction progress and terminate reactions at >90% conversion .

Contradictions in yield reports (e.g., 60–85% in similar reactions) may arise from impurities in starting materials or inadequate temperature control .

Q. What are the challenges in assessing the biological activity of this compound, and how can they be addressed?

- Lipophilicity : The trifluoromethyl group increases hydrophobicity, complicating aqueous solubility. Use DMSO as a co-solvent (≤1% v/v) in cell-based assays .

- Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays to predict in vivo behavior.

- Target Selectivity : Screen against kinase panels (e.g., Src/Abl kinases) to identify off-target effects, as morpholine-pyrimidine hybrids often exhibit kinase inhibition .

Q. How does the compound’s stability vary under different storage conditions?

- Short-Term Storage : Store at 4°C in desiccated, amber vials to prevent hydrolysis of the chloro-pyrimidine moiety.

- Long-Term Stability : Under inert gas (Ar/N₂) at −20°C, the compound remains stable for >12 months, as shown in stability studies of related chlorinated pyrimidines .

Degradation products (e.g., 6-hydroxy derivatives) can be identified via LC-MS and mitigated by avoiding prolonged exposure to moisture .

Q. What advanced spectroscopic methods resolve contradictions in reported spectral data for this compound?

- Dynamic NMR : Resolves tautomeric equilibria in pyrimidine rings, which may cause discrepancies in ¹H NMR peak assignments .

- 2D NMR (COSY, HSQC) : Clarifies coupling patterns in morpholine-proton environments.

- Isotopic Labeling : Use ¹³C-labeled morpholine to track substituent effects on chemical shifts .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in bioactivity data across studies?

- Assay Variability : Standardize cell lines (e.g., use HEK293 or HepG2 with consistent passage numbers) and control for serum content in media .

- Structural Verification : Reconfirm compound identity via HRMS and elemental analysis before attributing activity differences to experimental variables.

- Positive Controls : Include known kinase inhibitors (e.g., imatinib) to validate assay conditions for kinase-targeted studies .

Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.